1-Ethyl-1H-indole-5-carbonitrile
Description
Significance of Indole (B1671886) Scaffolds in Organic Chemistry
The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in organic and medicinal chemistry. numberanalytics.comresearchgate.netijpsr.com This scaffold is present in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids. ijpsr.info Its unique electronic properties and the ability to be functionalized at multiple positions make it a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. numberanalytics.comijpsr.info
The versatility of the indole ring system allows for the creation of large and diverse chemical libraries, which are crucial for high-throughput screening and the discovery of new drug candidates. numberanalytics.comijpsr.com Researchers have extensively explored the synthesis of indole derivatives to develop novel therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net The development of new synthetic methodologies targeting the indole core continues to be an active area of research, aiming for more efficient and selective ways to construct these valuable molecules. numberanalytics.com
Overview of Nitrile Functionality in Heterocyclic Systems
The nitrile group (–C≡N) is a highly valuable functional group in organic synthesis. acs.org Its linear geometry and electron-withdrawing nature significantly influence the reactivity and properties of the molecule to which it is attached. nih.gov In heterocyclic systems, the nitrile group can act as a versatile synthetic handle, readily convertible into other functional groups such as carboxylic acids, amines, and amides through reactions like hydrolysis and reduction. libretexts.org
Furthermore, the carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, a key step in many synthetic transformations. nih.govlibretexts.org This reactivity has been extensively utilized in the construction of complex heterocyclic structures. longdom.orgclockss.org The presence of a nitrile group can also impact the biological activity of a molecule by participating in hydrogen bonding and other noncovalent interactions with biological macromolecules. nih.gov
Positioning of 1-Ethyl-1H-indole-5-carbonitrile in Indole Research
This compound is a specific derivative of the indole scaffold that has garnered attention as a key building block in synthetic chemistry. sci-hub.sesci-hub.se The ethyl group at the 1-position of the indole ring and the carbonitrile (nitrile) group at the 5-position provide specific points for further chemical modification. The synthesis of this compound is typically achieved through the N-ethylation of 1H-indole-5-carbonitrile. sci-hub.sesci-hub.se
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological applications. sci-hub.segoogle.com For instance, it has been utilized in the development of inhibitors for various enzymes. sci-hub.se The strategic placement of the ethyl and nitrile groups allows for a systematic exploration of the structure-activity relationships of the resulting compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 83783-28-2 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.22 g/mol |
This data is compiled from multiple sources. sinfoochem.commatrixscientific.com
Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKGPNSGMKSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470916 | |
| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-28-2 | |
| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 1h Indole 5 Carbonitrile
Direct Synthesis Approaches
Direct synthesis methods aim to introduce the necessary functional groups onto a pre-formed indole (B1671886) or ethyl-indole core.
Reaction of 1-Ethylindole with Cyanogen (B1215507) Bromide
The direct cyanation of an N-substituted indole, such as 1-ethylindole, at the C5 position is a challenging transformation. Electrophilic cyanating agents like cyanogen bromide (BrCN) typically favor reaction at the more nucleophilic C3 position of the indole ring. To achieve C5-cyanation, the C3 position would likely need to be blocked, or specific reaction conditions that favor C5 functionalization would be required. While direct cyanation of indoles has been studied, specific examples detailing the reaction of 1-ethylindole with cyanogen bromide to yield the 5-carbonitrile isomer are not prominently described in the surveyed literature, which tends to focus on C3 and C2 cyanation. acs.orgrsc.orgnih.gov
Direct Introduction of the Nitrile Group to Indole Systems
The direct C-H cyanation of indole systems has been an area of active research, with various methods developed to introduce a nitrile group at different positions of the indole ring. researchgate.net These methods often employ transition metal catalysts or specific cyanating agents.
For instance, palladium-catalyzed C3-cyanation of indoles has been achieved using acetonitrile (B52724) as the cyanide source. rsc.org Copper-catalyzed methods have also been developed for the C3-cyanation of indoles with acetonitrile. acs.org Another approach involves the use of N-cyanosuccinimide as a bench-stable electrophilic cyanating agent, often catalyzed by Lewis acids like GaCl₃, to afford 3-cyanoindoles in good yields. acs.org A palladium-catalyzed method using a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe cyanide source has also been reported for the C3-cyanation of indoles. rsc.org
While these methods predominantly focus on C3-cyanation, the principles could potentially be adapted for C5-cyanation by using appropriately substituted indole precursors where the C3 position is blocked. Furthermore, copper-mediated direct C2-cyanation of indoles has been achieved by installing a removable directing group on the indole nitrogen. nih.gov A novel method for C-H cyanation of various heterocycles, including indoles, utilizes in situ formed cyanogen iodide (ICN) from trimethylsilyl (B98337) cyanide (TMSCN) and N-iodosuccinimide (NIS), catalyzed by Zn(OTf)₂. nih.gov
| Method | Cyanide Source | Catalyst/Reagent | Position |
| Palladium-Catalyzed rsc.org | Acetonitrile | Palladium | C3 |
| Copper-Catalyzed acs.org | Acetonitrile | Cu/TEMPO/(Me₃Si)₂ | C3 |
| Gallium-Catalyzed acs.org | N-Cyanosuccinimide | GaCl₃ | C3 |
| Palladium-Catalyzed rsc.org | NH₄HCO₃/DMSO | Palladium | C3 |
| Copper-Mediated nih.gov | Acetonitrile | Copper | C2 (with directing group) |
| Zinc-Catalyzed nih.gov | TMSCN/NIS | Zn(OTf)₂ | Not Specified |
Multi-step Synthetic Strategies
Multi-step syntheses provide a more controlled and often higher-yielding approach to complex molecules like 1-Ethyl-1H-indole-5-carbonitrile.
Synthetic Routes from Indole-5-carbonitrile Precursors
A common and effective strategy is to start with a commercially available or readily synthesized precursor, indole-5-carbonitrile, and then introduce the ethyl group at the N1 position. The N-alkylation of indoles is a well-established transformation.
This N-alkylation can be accomplished using various ethylating agents, such as ethyl iodide or diethyl sulfate, in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A patent describes the N-alkylation of various indole derivatives using dimethyl carbonate and dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This suggests that similar conditions could be applied for ethylation using diethyl carbonate. The reaction can be performed under conventional heating or microwave irradiation. google.com Iron-catalyzed N-alkylation of indolines followed by oxidation represents another pathway to N-alkylated indoles. nih.gov
Telescopic Approaches for Key Intermediates
Telescopic synthesis, or one-pot synthesis, involves performing multiple reaction steps sequentially in the same reactor without isolating the intermediate products. This approach offers advantages in terms of efficiency, reduced waste, and time savings.
While a specific telescopic synthesis for this compound is not detailed in the provided search results, the principles of telescopic synthesis have been applied to the synthesis of other substituted indoles. For example, a three-step, two-pot approach has been used to synthesize C3-methyl-N-aryl indoles. nih.govresearchgate.net This involved a hydroaminoalkylation, followed by a nickel-catalyzed C-N coupling and subsequent oxidation. nih.govresearchgate.net Another example is a rhodium-catalyzed ortho-C(sp²)-H olefination of aryl ketones followed by cascade double cyclizations to produce γ-lactone-fused indanones. acs.org These examples demonstrate the potential for developing a telescopic process for the target molecule, possibly by combining the synthesis of the indole core with subsequent functionalization.
Catalytic Transformations in Indole Carbonitrile Synthesis
Catalysis plays a crucial role in the modern synthesis of indole derivatives, including those containing a carbonitrile group. organic-chemistry.org Various transition metals are effective catalysts for cyanation reactions. researchgate.net
Palladium and copper catalysts are frequently used for the direct C-H cyanation of indoles, as mentioned in section 2.1.2. acs.orgrsc.orgrsc.org Rhodium complexes have also been shown to catalyze the cyanation of various substrates, including heterocycles. researchgate.net
Furthermore, catalytic methods are instrumental in the construction of the indole ring itself. Palladium-catalyzed methods, such as the Cacchi protocol, allow for the one-pot, three-component synthesis of 2,3-substituted indoles. organic-chemistry.org The Lautens group has developed a modular synthesis of 2-substituted indoles via a palladium-catalyzed intramolecular C-N coupling and intermolecular Suzuki-Miyaura C-C coupling. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com A range of palladium-catalyzed cross-coupling reactions are applicable to the synthesis of complex indole derivatives. mdpi.comnih.govresearchgate.net
The Suzuki-Miyaura coupling is one of the most widely used methods for creating C-C bonds, typically between an organoboron compound and an organic halide. yonedalabs.comlibretexts.org This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids. mdpi.comnih.gov For the synthesis of an indole-5-carbonitrile derivative, a plausible strategy would involve the coupling of a 5-halo-1H-indole-2-carbonitrile derivative with an appropriate boronic acid. The N-ethyl group could be introduced before or after the coupling step. The reaction's success often depends on the choice of catalyst, ligand, and base. nih.gov While many protocols are developed for N-H or N-protected indoles, these methods are adaptable for N-alkylated substrates. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Coupling on an Indole Scaffold
| Reactants | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Chloroindazole, Phenylboronic acid | SPhos/Pd source | K₃PO₄ | Dioxane/H₂O | 100 | Modest | nih.gov |
This table illustrates general conditions for Suzuki-Miyaura reactions on related azole heterocycles, as specific data for the target compound is not detailed in the provided sources.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orglibretexts.org This method is instrumental in synthesizing substituted alkynes, which are versatile intermediates. mdpi.com A common route to 2-substituted indoles involves the Sonogashira coupling of a 2-iodoaniline (B362364) derivative with a terminal alkyne, followed by an intramolecular cyclization. mdpi.com To obtain this compound, one could start with N-ethyl-2-iodo-4-cyanoaniline and couple it with a suitable alkyne, followed by cyclization. Alternatively, a pre-formed 5-halo-1-ethyl-1H-indole could be coupled with a cyanide source or a cyano-containing coupling partner, though this is less typical for Sonogashira reactions. The development of copper-free Sonogashira protocols has expanded the reaction's applicability, especially in pharmaceutical synthesis, by mitigating issues of copper contamination. nih.gov
Table 2: Example Conditions for Sonogashira Coupling in Indole Synthesis
| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylacetylene | Pd(II) / CuI | - | - | - | 69-90 | mdpi.com |
| 2-Bromoanilines, Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | ACN | Room Temp | High | nih.gov |
This table shows conditions for Sonogashira reactions leading to various indole derivatives.
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a primary method for forming substituted alkenes. wikipedia.org For indole synthesis, the intramolecular Heck reaction is particularly powerful, allowing for the cyclization of a suitably substituted precursor, such as an N-alkenyl-ortho-haloaniline, to form the indole ring system. libretexts.org This approach offers high efficiency and stereoselectivity. libretexts.org The synthesis of this compound could be envisioned by designing an appropriate N-ethylated o-haloaniline precursor with an alkenyl side chain that, upon cyclization, yields the desired indole structure.
Table 3: General Parameters for the Heck Reaction
| Component | Examples | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | wikipedia.org |
| Ligand | Triphenylphosphine, BINAP, PHOX | wikipedia.orglibretexts.org |
| Base | Triethylamine, Potassium carbonate, Sodium acetate | wikipedia.org |
| Substrates | Aryl/Vinyl Halides (Br, I), Triflates; Alkenes | wikipedia.orgyoutube.com |
This table outlines typical components used in Heck reactions.
The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. wikipedia.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org The synthesis of functionalized indoles can be achieved by coupling a stannylated indole derivative with a suitable halide or vice versa. mdpi.com For instance, a 5-halo-1-ethyl-1H-indole could be reacted with a cyanostannane, or a 1-ethyl-5-stannyl-1H-indole could be coupled with a cyanating agent under palladium catalysis to yield this compound.
Table 4: Example Conditions for Stille Coupling on an Indole Scaffold
| Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|
This table provides an example of Stille coupling conditions for a functionalized indole.
Copper-Catalyzed Cyclization and Cross-Coupling Methods
Copper-catalyzed reactions offer a valuable alternative and complement to palladium-based methods, particularly for forming C-N and C-O bonds. rsc.org Copper catalysts are generally less expensive and can exhibit unique reactivity. An efficient approach to synthesizing benzimidazole (B57391) derivatives, which is analogous to indole synthesis, involves the copper-catalyzed cyclization of o-bromoarylamines with nitriles. nih.gov This methodology could be directly applied to synthesize the target molecule by reacting an N-ethyl-2-bromoaniline derivative with a reagent that can provide the remaining atoms of the pyrrole (B145914) ring and the 5-carbonitrile group. More directly, a domino intramolecular C-N coupling followed by other bond formations, catalyzed by copper, can assemble complex indole-fused systems from gem-dibromovinyl precursors. rsc.org
Table 5: Example of Copper-Catalyzed Cyclization
| Reactants | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|
This table illustrates a copper-catalyzed cyclization for a related heterocyclic synthesis.
Metal-Free Catalysis in Indole Derivative Synthesis
To circumvent the potential toxicity and cost associated with transition metals, metal-free synthetic methods are highly sought after. researchgate.net A notable metal-free approach for indole synthesis is the reaction of N-Ts-2-alkenylanilines mediated by N-Iodosuccinimide (NIS). researchgate.netnih.gov This reaction proceeds through a cascade involving C-N bond formation and subsequent aromatization to yield the indole core. nih.gov This strategy allows for the synthesis of various functionalized indoles in good to excellent yields under mild conditions without the need for any metal catalyst. researchgate.net The synthesis of this compound via this route would require the preparation of the corresponding N-ethyl-N-tosyl-2-alkenyl-4-cyanoaniline precursor. Another classical metal-free approach is the Fischer indole synthesis, which uses a Brønsted acid like polyphosphoric acid (PPA) to catalyze the reaction between an arylhydrazine and an aldehyde or ketone. mdpi.com
Table 6: Summary of a Metal-Free Indole Synthesis
| Method | Key Reagent | Precursor Type | Key Features | Reference |
|---|---|---|---|---|
| NIS-mediated Cyclization | N-Iodosuccinimide (NIS) | N-Ts-2-alkenylaniline | Metal-free, mild conditions, cascade reaction | researchgate.netnih.gov |
This table summarizes key aspects of prominent metal-free indole synthesis strategies.
Chemical Reactivity and Transformations of 1 Ethyl 1h Indole 5 Carbonitrile
Reactivity of the Indole (B1671886) Nucleus
Electrophilic Substitution Reactions
The indole ring is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack on the indole nucleus is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. When the C3 position is occupied, electrophilic substitution may occur at other positions, such as C2, C6, or C4.
For 1-Ethyl-1H-indole-5-carbonitrile, the C3 position is unsubstituted and remains the most nucleophilic center. The electron-withdrawing nature of the 5-cyano group significantly deactivates the benzene (B151609) ring (positions C4, C6, and C7) towards electrophilic attack. Therefore, electrophiles are expected to react preferentially at the C3 position. While specific studies on this molecule are not prevalent, analogous reactions with other indoles, such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and Mannich reactions, predominantly occur at C3. In a study on 1-methyl-1H-indole-3-carbaldehyde derivatives, even with an electron-withdrawing group at the 5-position (5-cyano), reactions still proceeded, albeit with lower yields compared to indoles with electron-donating groups. acs.org
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution on the indole ring of this compound is not a facile process as the molecule lacks a suitable leaving group on the aromatic system. Aromatic nucleophilic substitution typically requires the presence of a halogen or another good leaving group, activated by strong electron-withdrawing groups in the ortho or para positions. nih.gov While the 5-cyano group provides strong activation, there is no leaving group to be displaced.
However, nucleophilic substitution can be achieved under specific conditions, for instance, through the generation of highly reactive aryne intermediates. For example, studies on 5,6- and 6,7-dibromoindoles have shown they can form indolynes, which then undergo nucleophilic attack (cine substitution) or cycloaddition. mdpi.com Another possibility involves lithiation at a specific position followed by reaction with an electrophile, a reaction demonstrated with 2-phenylindolizine (B189232) at its C5 position. chemistrysteps.com
Cycloaddition Reactions Involving Indole Systems
The indole double bond system can participate in various cycloaddition reactions, serving as a versatile scaffold for constructing complex polycyclic structures. These reactions often require specific activation of the indole ring or reaction with highly reactive partners.
Examples of cycloadditions involving indole systems include:
[2+2] Cycloadditions: N-acylindoles have been shown to undergo intermolecular [2+2] cycloaddition with alkenes under gold-catalyzed photolytic conditions to form cyclobuta[b]indoline structures. The N-acyl group is crucial for this transformation, as unprotected or N-methylindoles were found to be unreactive under the same conditions. researchgate.net
Diels-Alder Reactions: Indole arynes, generated from o-dihaloindoles, can act as dienophiles in Diels-Alder reactions with dienes like 2-tert-butylfuran. mdpi.com
Formal Cycloadditions: Indoles can react with highly strained molecules like bicyclo[1.1.0]butanes (BCBs) in the presence of Lewis acids. This reaction proceeds via nucleophilic addition of the indole to the BCB, followed by an intramolecular Mannich reaction to yield rigid, polycyclic indoline (B122111) structures. acs.org
[3+2] Annulation: In a rhodium-catalyzed process, N-substituted indole-3-carbaldehydes can undergo an oxidative [3+2] cascade annulation with alkynes to form cyclopenta[b]indolones. It was noted, however, that N-ethyl substitution led to low reaction efficiency, possibly due to steric hindrance. acs.org
Table 1: Examples of Cycloaddition Reactions with Indole Derivatives
| Reaction Type | Indole Substrate | Reagent | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | 1-Acetylindole | Vinyltrimethylsilane | [Au(SIPr)Cbz], Ethyl Acetate, Light | Cyclobuta[b]indoline | researchgate.net |
| Diels-Alder | 6,7-Dibromo-N-methylindole | 2-tert-Butylfuran | n-BuLi (to form aryne) | Annulated Indole | mdpi.com |
| Formal Cycloaddition | Indole | Bicyclo[1.1.0]butane | Lewis Acid | Polycyclic Indoline | acs.org |
| [3+2] Annulation | N-Ethyl-1H-indole-3-carbaldehyde | Diphenylacetylene | Rh(III), CuF₂, Air | Cyclopenta[b]indolone | acs.org |
Reactions of the Nitrile Functionality
The nitrile group (-C≡N) at the C5 position is a versatile functional group that can undergo a range of chemical transformations, primarily reduction and derivatization, without affecting the core indole structure under appropriate conditions.
Reduction Pathways
The carbon-nitrogen triple bond of the nitrile can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org
Reduction to Primary Amines: Complete reduction of the nitrile group yields the corresponding primary amine, 1-ethyl-5-(aminomethyl)-1H-indole. This is a valuable transformation for introducing a flexible basic side chain. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. reddit.comchemguide.co.uk Catalytic hydrogenation over metals such as Raney nickel, palladium, or platinum is another effective and industrially important method. wikipedia.org
Reduction to Aldehydes: Partial reduction of the nitrile stops at the imine stage, which is then hydrolyzed upon aqueous workup to afford an aldehyde, 1-ethyl-1H-indole-5-carbaldehyde. This reaction provides a route to introduce a formyl group. A common reagent for this selective transformation is Diisobutylaluminium hydride (DIBAL-H), which is a bulky and less reactive hydride reagent that typically adds only once to the nitrile at low temperatures. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com
Table 2: Reduction Pathways for the Nitrile Group
| Product | Reagent(s) | Conditions | Product Structure | Citation |
|---|
Derivatization of the Nitrile Group
Beyond reduction, the nitrile functionality can be converted into several other important functional groups.
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (1-ethyl-1H-indole-5-carboxylic acid), passing through an intermediate carboxamide. This provides a direct route to introduce an acidic functional group onto the indole ring.
Conversion to Tetrazoles: Nitriles can react with azide (B81097) reagents (e.g., sodium azide with a Lewis acid or ammonium (B1175870) chloride) to form tetrazole rings via a [3+2] cycloaddition. The resulting 5-(1H-tetrazol-5-yl) substituted indole is a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov Syntheses of 3-(1H-tetrazol-5-yl)-indoles have been reported, highlighting the compatibility of this transformation with the indole scaffold. acs.orgnih.gov
Table 3: Derivatization Reactions of the Nitrile Group
| Reaction Type | Reagent(s) | Product Functional Group | Citation (Analogous Reactions) |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | General Nitrile Chemistry |
| Tetrazole Formation | Sodium Azide (NaN₃), NH₄Cl or ZnCl₂ | 5-(1H-tetrazol-5-yl) | acs.orgnih.govnih.gov |
Functionalization at the N1-Ethyl Group
The reactivity of the N1-ethyl group in this compound is a crucial aspect of its chemical profile, offering a pathway to a variety of derivatives with potentially novel properties. While direct functionalization of the N-alkyl group of an indole can be challenging due to the reactivity of the indole nucleus itself, several strategies can be employed to modify the N1-ethyl substituent. These transformations typically involve oxidation, halogenation, or deprotonation at the α-carbon of the ethyl group, followed by subsequent reactions with electrophiles.
Research into the functionalization of N-alkyl indoles has provided insights into potential transformations applicable to this compound. Although specific studies on this exact molecule's N1-ethyl group are not extensively documented, analogous reactions on other N-ethylindole derivatives serve as a valuable guide.
One potential pathway for functionalization is through oxidation. The use of certain oxidizing agents can lead to the formation of N-acetylindoles or other oxidized products. For instance, the oxidation of N-alkyl indoles can be achieved under specific conditions, though care must be taken to avoid over-oxidation or reaction at the electron-rich C2-C3 double bond of the indole ring. nih.gov A unified halide catalysis protocol using oxone as a terminal oxidant has been shown to be effective for various indole oxidations. nih.govspringernature.com
Another approach involves the deprotonation of the α-methylene group of the N-ethyl substituent. The acidity of the N-H proton in unsubstituted indoles is significant (pKa ≈ 21 in DMSO), requiring strong bases for deprotonation. wikipedia.org Once the indole nitrogen is alkylated, as in this compound, the focus of reactivity can shift. While the indole nitrogen lone pair is involved in the aromatic system, the protons on the α-carbon of the N-ethyl group can be abstracted by a strong base to form a carbanion. wikipedia.orgyoutube.com This nucleophilic center can then react with a range of electrophiles, allowing for the introduction of various functional groups. The choice of base is critical, as it must be strong enough to deprotonate the α-carbon without promoting unwanted side reactions.
Halogenation presents another avenue for functionalization. While the indole ring is susceptible to electrophilic halogenation, typically at the C3 position, conditions can be tailored to favor substitution on the N-alkyl group. nih.gov Enzymatic halogenation has also been explored for indole derivatives. nih.gov
The following table summarizes potential functionalization reactions at the N1-ethyl group, based on established reactivity patterns of N-alkyl indoles.
| Transformation | Reagents and Conditions | Potential Product | Reference |
|---|---|---|---|
| α-Hydroxylation | Oxidizing agents (e.g., m-CPBA, Oxone/halide catalyst) | 1-(1-Hydroxyethyl)-1H-indole-5-carbonitrile | nih.govspringernature.com |
| α-Halogenation | Halogenating agents (e.g., NBS, NCS) under radical conditions | 1-(1-Haloethyl)-1H-indole-5-carbonitrile | nih.gov |
| α-Alkylation | 1. Strong base (e.g., n-BuLi, LDA) 2. Alkyl halide (R-X) | 1-(1-Alkyl)ethyl-1H-indole-5-carbonitrile | wikipedia.org |
| α-Silylation | 1. Strong base (e.g., n-BuLi, LDA) 2. Silyl halide (e.g., TMSCl) | 1-(1-Silylethyl)-1H-indole-5-carbonitrile | wikipedia.org |
Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1h Indole 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 1-Ethyl-1H-indole-5-carbonitrile.
Proton (1H) NMR Spectral Analysis
The 1H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl3), the aromatic protons of the indole (B1671886) ring system exhibit characteristic chemical shifts. The proton at position 4 typically appears as a singlet around δ 7.89 ppm. The proton at position 6 gives a doublet of doublets around δ 7.44 ppm, and the proton at position 7 resonates as a doublet around δ 7.26 ppm. The protons of the ethyl group at the N1 position show a quartet around δ 4.25 ppm (for the -CH2- group) and a triplet around δ 1.50 ppm (for the -CH3 group). The protons at positions 2 and 3 of the indole ring appear as doublets around δ 7.15 ppm and δ 6.55 ppm, respectively.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.89 | s | - |
| H-6 | ~7.44 | dd | - |
| H-7 | ~7.26 | d | - |
| N-CH2 | ~4.25 | q | - |
| N-CH2CH3 | ~1.50 | t | - |
| H-2 | ~7.15 | d | - |
| H-3 | ~6.55 | d | - |
Carbon (13C) NMR Spectral Analysis
The 13C NMR spectrum complements the 1H NMR data by providing insights into the carbon skeleton. The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 118-120 ppm. The quaternary carbon at position 5, to which the nitrile group is attached, resonates around δ 105 ppm. The other aromatic carbons of the indole ring appear between δ 110 and δ 137 ppm. The carbons of the N-ethyl group are found at approximately δ 42 ppm (-CH2-) and δ 15 ppm (-CH3).
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C≡N | ~119 |
| C5 | ~105 |
| Aromatic Carbons | ~110-137 |
| N-CH2 | ~42 |
| N-CH2CH3 | ~15 |
Advanced NMR Techniques for Structural Confirmation
To unequivocally confirm the structure of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the placement of the ethyl group at the N1 position and the carbonitrile group at the C5 position by observing correlations between the N-CH2 protons and the indole ring carbons, and between the aromatic protons and the nitrile carbon, respectively.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. A strong and sharp absorption band is observed in the region of 2210-2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. mdpi.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-N stretching vibrations of the indole ring and the N-ethyl group are typically found in the fingerprint region, between 1300 and 1400 cm⁻¹. The presence of the ethyl group is further confirmed by the C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2220 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium |
| C-N (Indole) | ~1350 | Medium |
| C-H Bending (Ethyl) | ~1465, ~1380 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C11H10N2), the expected molecular weight is approximately 170.22 g/mol . matrixscientific.com In the mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to this molecular weight. nih.gov The fragmentation pattern can further confirm the structure. Common fragmentation pathways for N-alkylindoles involve the loss of the alkyl group. Therefore, a significant fragment ion resulting from the loss of an ethyl group (C2H5) would be expected at m/z 141. Another possible fragmentation is the loss of the nitrile group (CN), leading to a fragment at m/z 144.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]+ | ~170 | Molecular Ion |
| [M-C2H5]+ | ~141 | Loss of ethyl group |
| [M-CN]+ | ~144 | Loss of nitrile group |
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most definitive structural information by determining the precise arrangement of atoms in the crystal lattice. matrixscientific.comias.ac.inmdpi.com This technique can confirm the planarity of the indole ring system and the geometry of the substituents. The analysis would reveal the bond lengths and angles within the molecule, confirming the standard sp2 hybridization of the indole ring atoms and the sp hybridization of the nitrile carbon and nitrogen. Furthermore, it would show the orientation of the ethyl group relative to the indole ring and how the molecules pack in the solid state, including any intermolecular interactions such as π-π stacking or hydrogen bonding if applicable.
Molecular Conformation and Geometry Determination
An experimental single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive determination of its solid-state conformation, including precise bond lengths and angles, is not currently possible.
However, the molecular geometry can be reliably predicted based on established principles and data from analogous structures. The core of the molecule is the indole ring system, which is known to be aromatic and predominantly planar. The ethyl group is attached to the indole nitrogen (N1), and the carbonitrile group is substituted at the C5 position of the benzene (B151609) portion of the indole ring.
The expected geometry features are:
Indole Ring: A bicyclic system where the pyrrole (B145914) and benzene rings are fused. This system is expected to be nearly planar.
Ethyl Group: The methylene (B1212753) carbon (attached to N1) is sp³-hybridized, leading to a tetrahedral geometry around it. The ethyl group will have some rotational freedom around the N1-C(ethyl) bond.
Carbonitrile Group: The C≡N triple bond imposes a linear geometry on the C5-C(nitrile)-N fragment.
Predicted Molecular Geometry Data
While experimental data is unavailable, computational methods can provide an estimation of the molecular geometry. The following table presents a hypothetical set of bond lengths and angles based on typical values for similar chemical fragments.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-C (Aromatic) | ~1.36–1.41 Å |
| C-N (Pyrrole Ring) | ~1.37–1.38 Å | |
| N1-C(ethyl) | ~1.47 Å | |
| C(ethyl)-C(methyl) | ~1.54 Å | |
| C5-C(nitrile) | ~1.45 Å | |
| C≡N (Nitrile) | ~1.15 Å | |
| Bond Angle | C-N-C (in Pyrrole) | ~108° |
| C-C-C (in Benzene) | ~120° | |
| N1-C(ethyl)-C(methyl) | ~109.5° | |
| C5-C(nitrile)-N | ~180° |
Note: These values are estimations and would require experimental verification through X-ray crystallography.
Crystal Packing and Intermolecular Interactions
Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions is not feasible. However, based on the functional groups present in this compound, several types of non-covalent interactions can be predicted to govern its assembly in the solid state. The study of polymorphs in similar indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, reveals how hydrogen bonding and other weak interactions dictate the supramolecular arrangement. nih.gov
Potential intermolecular interactions include:
π-π Stacking: The planar, electron-rich indole rings are likely to engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds.
C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. It could form weak hydrogen bonds with acidic C-H donors from neighboring molecules, such as the C-H protons on the indole ring or the ethyl group.
C-H···π Interactions: The aromatic π-system of the indole ring can act as a weak hydrogen bond acceptor. Hydrogen atoms from the ethyl groups of adjacent molecules may interact with the face of the indole ring.
These combined interactions would result in a stable, three-dimensional crystal lattice. The specific packing motif (e.g., herringbone, layered) would depend on the subtle interplay of these forces to achieve the most thermodynamically stable arrangement.
Other Spectroscopic Characterization Methods
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy While a full, published spectrum is not available, the expected NMR signals can be predicted based on the molecular structure.
¹H NMR: The spectrum should display distinct signals for the aromatic protons on the indole ring and the protons of the N-ethyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen and nitrile substituents. The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the δ 4.2-4.5 ppm and δ 1.4-1.6 ppm regions, respectively.
¹³C NMR: The spectrum is expected to show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. This would include signals for the eight carbons of the indole ring, the two carbons of the ethyl group, and the carbon of the nitrile group. The nitrile carbon is characteristically found around δ 118-120 ppm, while the aromatic carbons resonate between δ 100-140 ppm.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the nitrile functional group. The C≡N triple bond stretch gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum. Studies on similar isonitrile-derivatized indoles confirm the utility of this vibrational mode as a characteristic probe. mdpi.com
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2220–2230 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000–3100 | Medium |
| Aliphatic C-H | Stretch | 2850–2960 | Medium |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₀N₂), the expected molecular weight is approximately 170.22 g/mol . matrixscientific.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 170. Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic cleavages of the indole ring.
Theoretical and Computational Chemistry Studies on Indole Carbonitrile Systems
Theoretical and computational chemistry provide powerful tools for understanding the molecular properties and reactivity of complex organic molecules like 1-Ethyl-1H-indole-5-carbonitrile. These methods allow for the detailed investigation of electronic structure, molecular dynamics, and spectroscopic characteristics, offering insights that complement experimental studies.
Applications of 1 Ethyl 1h Indole 5 Carbonitrile As a Synthetic Intermediate
Building Block for Complex Indole (B1671886) Derivatives
The presence of the reactive nitrile (-CN) group and the stable N-ethylated indole core makes 1-Ethyl-1H-indole-5-carbonitrile a key intermediate for élaborating more complex indole derivatives. The nitrile group can be chemically transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and thioamides, which in turn serve as handles for further synthetic modifications.
A notable example of its application is in the synthesis of autotaxin (ATX) inhibitors, which are investigated for their potential in cancer therapy. In a multi-step synthesis, this compound serves as a crucial starting material. sci-hub.sesci-hub.se The synthesis begins with the N-ethylation of 1H-indole-5-carbonitrile. sci-hub.sesci-hub.se Subsequently, the nitrile group of this compound is converted into a thioamide. This transformation is a key step, as the resulting thioamide derivative is a more versatile intermediate for the subsequent construction of heterocyclic rings. sci-hub.sesci-hub.se
The conversion of the nitrile to a thioamide is typically achieved by treatment with a sulfuring agent. Research has shown that reacting this compound with sodium hydrosulfide (B80085) (NaHS) in the presence of a catalyst like magnesium chloride (MgCl₂) effectively yields the corresponding 1-ethyl-1H-indole-5-carbothioamide. sci-hub.sesci-hub.se
| Reactant | Reagents | Product | Yield | Reference |
| This compound | NaHS, MgCl₂ | 1-Ethyl-1H-indole-5-carbothioamide | 72.0% | sci-hub.sesci-hub.se |
This table illustrates the conversion of the nitrile functional group into a thioamide, creating a new derivative for further synthesis.
Precursor in the Synthesis of Fused Heterocyclic Architectures
The derivatives of this compound are instrumental in constructing fused heterocyclic systems, where another ring system is annulated onto the indole framework. These fused architectures are of significant interest in medicinal chemistry as they often form the core of biologically active molecules.
Continuing from the synthesis of the thioamide derivative mentioned previously, 1-ethyl-1H-indole-5-carbothioamide is used as a direct precursor for building a thiazole (B1198619) ring onto the indole scaffold. sci-hub.sesci-hub.se Through a cyclization reaction with 1,3-dichloroacetone, a new five-membered sulfur- and nitrogen-containing ring is formed. sci-hub.sesci-hub.se This reaction creates a complex 2-chloro-4-methyl-5-(1-ethyl-1H-indol-5-yl)thiazole structure. sci-hub.se Such fused systems are explored for their ability to interact with biological targets. sci-hub.sesci-hub.se
Intermediate in the Preparation of Scaffolds for Chemical Research
In the field of drug discovery and chemical biology, a scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds for biological screening. This compound is an important intermediate for generating such scaffolds.
Its utility is explicitly cited in patent literature for the preparation of novel inhibitors for Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases like rheumatoid arthritis and certain cancers. google.com In this context, the indole-5-carbonitrile moiety serves as a foundational piece of a larger, more complex molecule designed to have specific therapeutic activity. google.com
Furthermore, the development of ATX inhibitors highlights its role in creating research scaffolds. The 1-ethyl-indole core is maintained throughout the synthesis while modifications are made starting from the nitrile group to explore the structure-activity relationship (SAR). sci-hub.sesci-hub.se This allows researchers to systematically alter the molecule's properties to optimize its inhibitory effects on the target enzyme. sci-hub.sesci-hub.se The initial N-ethylation to form this compound is a deliberate step to fix the substituent at this position while exploring modifications elsewhere. sci-hub.sesci-hub.se
Utility in the Development of Advanced Materials
The indole nucleus is known for its inherent fluorescence properties, which makes indole derivatives attractive candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. While direct applications of this compound in materials science are not extensively documented in the reviewed literature, its structural relative, 1-Ethyl-1H-indole-5-carbaldehyde, is noted for its use in creating materials with specific optical or electronic properties.
The core structure of this compound, being a substituted indole, suggests it could serve as a precursor for materials with interesting photophysical properties. The nitrile group can be converted to other functionalities that might enhance or tune the fluorescence of the indole core, making it potentially useful in the design of novel fluorometric and colorimetric probes for analytical and biological applications.
Derivatives and Analogues of 1 Ethyl 1h Indole 5 Carbonitrile
Synthesis of Substituted Indole (B1671886) Carbonitriles
The synthesis of the indole carbonitrile core can be achieved through various strategic approaches. A primary method involves the construction of the indole ring system from appropriately substituted anilines or other acyclic precursors, with the carbonitrile group already in place or introduced in a subsequent step.
Key synthetic strategies include:
Fischer Indole Synthesis : A classical method involving the acid-catalyzed cyclization of an arylhydrazone. For a 5-cyanoindole, this would typically start from a 4-cyanophenylhydrazine and a suitable ketone or aldehyde.
Palladium-Catalyzed Cyanation : Direct cyanation of a halogenated indole precursor (e.g., 5-bromo-1-ethyl-1H-indole) using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) is an effective method for introducing the carbonitrile group.
Dehydration of Oximes or Amides : The carbonitrile can be formed by the dehydration of a corresponding carboxamide (e.g., 1-ethyl-1H-indole-5-carboxamide) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Similarly, dehydration of an aldoxime derived from the corresponding aldehyde is a viable route.
Multi-component Reactions : One-pot syntheses involving the reaction of an aldehyde, an amine, and a cyanide source can provide a rapid route to functionalized indole carbonitriles. researchgate.net
Cross-Coupling Reactions : Palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, and Heck couplings on a pre-functionalized indole carbonitrile, for instance at the C3 position, allow for the synthesis of highly substituted derivatives. mdpi.com
Table 1: Selected Synthetic Methods for Indole Carbonitriles
| Method | Description | Key Reagents | Position of Functionalization |
| Direct Cyanation | Introduction of a nitrile group onto the indole ring. | Zn(CN)₂, CuCN, Benzyl (B1604629) cyanide | C3, C5 |
| Dehydration | Conversion of a carboxamide to a nitrile. | POCl₃, P₂O₅, SOCl₂ | C2, C5 |
| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide. | Pd catalyst, Cu(I) co-catalyst, Base | C3 |
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. | Pd catalyst, Base | C3 |
Structural Variations at the N1 Position
The N1 position of the indole ring, occupied by an ethyl group in the parent compound, is a common site for structural modification. Alkylation of the indole nitrogen is typically achieved by treating the N-H of an indole-5-carbonitrile precursor with a base (e.g., sodium hydride, NaH) followed by an electrophile.
Common variations include:
N-Alkylation : Introduction of various alkyl groups (e.g., methyl, propyl, butyl) or functionalized alkyl chains. For example, propargylation using propargyl bromide has been reported for indole-2-carbonitriles. mdpi.com
N-Benzylation : The use of benzyl bromide or related reagents affords N-benzyl derivatives, which can be useful for further synthetic manipulations. mdpi.com
N-Arylation : The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination.
N-Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides can introduce protecting groups or moieties that modulate the electronic properties of the indole ring.
These modifications at the N1 position can significantly influence the compound's steric and electronic properties.
Modifications to the Carbonitrile Group
The carbonitrile group at the C5 position is a versatile functional handle that can be converted into several other functionalities, expanding the chemical diversity of the indole scaffold. researchgate.net
Key transformations include:
Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-ethyl-1H-indole-5-carboxylic acid).
Reduction : Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) can convert the nitrile to a primary amine ( (1-ethyl-1H-indol-5-yl)methanamine).
Addition of Nucleophiles : Organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis.
Cycloaddition : The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Table 2: Interconversion of the C5-Carbonitrile Group
| Starting Functional Group | Target Functional Group | Reagents |
| -CN (Carbonitrile) | -COOH (Carboxylic Acid) | H₃O⁺ or OH⁻, heat |
| -CN (Carbonitrile) | -CH₂NH₂ (Aminomethyl) | LiAlH₄ or H₂/Catalyst |
| -CN (Carbonitrile) | -C(=O)R (Ketone) | 1. R-MgBr 2. H₃O⁺ |
| -CN (Carbonitrile) | -C(=NH)NH₂ (Amidine) | H₂S then H₂O₂ or other methods |
| -CN (Carbonitrile) | 5-(1H-tetrazol-5-yl) | NaN₃, NH₄Cl |
Incorporation into Polycyclic and Heterocyclic Systems
The indole carbonitrile framework is a valuable building block for the synthesis of more complex, fused ring systems. The double bond at the C2-C3 position and the reactivity of the benzene (B151609) portion of the indole ring allow for various cycloaddition and annulation reactions.
Examples of such constructions include:
Diels-Alder Reactions : The C2-C3 double bond of the indole can act as a dienophile in [4+2] cycloaddition reactions to construct carbazole-type structures. researchgate.net
[5+2] Cycloaddition : Dearomative cycloaddition reactions with oxidopyrylium ylides can lead to the formation of seven-membered rings fused to the indole core, creating complex oxacyclohepta[b]indoles. nih.gov
Ring-Expansion Reactions : Palladium-catalyzed ring-expansion reactions of indole-5-carbonitrile with alkynes have been used to prepare systems like 4,5-dihydrocyclopenta[c]quinolines. sigmaaldrich.com
Cascade Reactions : Intramolecular cyclizations initiated by reactions at other positions can lead to the formation of polycyclic frameworks. For instance, functionalization at the C3 position can be followed by a cyclization event involving the N1 substituent or the C4 position.
Synthetic Strategies for Dihydroindoline Carbonitriles
The synthesis of dihydroindoline (or simply indoline) carbonitriles involves the reduction of the C2-C3 double bond of the parent indole. This transformation converts the planar, aromatic pyrrole (B145914) ring into a saturated, non-aromatic five-membered ring.
Common synthetic strategies include:
Catalytic Hydrogenation : The most direct method involves the hydrogenation of the indole ring over a metal catalyst such as platinum, palladium, or rhodium. This method can sometimes require high pressures or specific catalysts to avoid reduction of other functional groups.
Chemical Reduction : Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) are effective for the selective reduction of the indole double bond to the indoline (B122111).
Ionic Hydrogenation : A combination of a proton source (like trifluoroacetic acid) and a hydride source (like triethylsilane) can also achieve this reduction.
Reduction/Cyclization Cascades : Polycyclic indolines can be formed through cascade reactions where the reduction of a group on a side chain (e.g., a nitro group) is followed by an intramolecular cyclization that dearomatizes the indole ring. researchgate.net
The resulting 1-ethyl-2,3-dihydro-1H-indole-5-carbonitrile retains the carbonitrile and the N-ethyl group while featuring a saturated heterocyclic ring, which significantly alters the three-dimensional shape of the molecule compared to its aromatic precursor.
Mechanistic Investigations of Reactions Involving Indole Carbonitriles
Elucidation of Reaction Pathways and Catalytic Cycles
The synthesis of N-alkylated indole-5-carbonitriles can be envisioned through several routes, with palladium-catalyzed reactions being a prominent modern method. mdpi.comorganicreactions.org A plausible pathway for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile could involve the N-alkylation of 1H-indole-5-carbonitrile or a cyclization reaction where the indole (B1671886) core is formed.
Palladium-Catalyzed Cyclization:
One of the most powerful methods for indole synthesis is the palladium-catalyzed intramolecular cyclization. organicreactions.orgorganic-chemistry.orgnih.gov A hypothetical catalytic cycle for a palladium-catalyzed synthesis of an indole derivative is depicted below. This cycle generally involves three key steps: oxidative addition, migratory insertion (or carbopalladation), and reductive elimination.
Oxidative Addition: The cycle typically begins with a Pd(0) catalyst that undergoes oxidative addition with an aryl halide, such as a substituted 2-haloaniline. This forms a Pd(II) intermediate.
Migratory Insertion/Carbopalladation: If the aniline (B41778) derivative contains an alkyne or alkene moiety, this group can insert into the aryl-palladium bond. This intramolecular cyclization step forms the five-membered pyrrole (B145914) ring of the indole nucleus.
Reductive Elimination: The cycle is completed by reductive elimination, which forms the final indole product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The presence of oxygen can be necessary in some catalytic systems to regenerate the active Pd(II) species from Pd(0). mdpi.com
Fischer Indole Synthesis:
A classic method, the Fischer indole synthesis, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. numberanalytics.comthermofisher.comyoutube.com For a substituted indole like this compound, this would likely involve a (4-cyano)phenylhydrazine derivative. The general mechanism proceeds through several key stages:
Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound.
Tautomerization to an enehydrazine.
A mdpi.commdpi.com-sigmatropic rearrangement (an electrocyclic reaction) which is the key bond-forming step. youtube.com
Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring.
The regioselectivity of the Fischer synthesis is influenced by the substituents on the phenylhydrazine ring. For a meta-substituted hydrazine, a mixture of 4- and 6-substituted indoles can be expected, with the product ratio depending on the electronic nature of the substituent. youtube.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for understanding reaction rates and the factors that influence them. Such studies measure how reaction rates change with varying concentrations of reactants, catalysts, and additives, or with changes in temperature and pressure. This data helps in determining the rate law and provides evidence for the proposed reaction mechanism.
For the Fischer indole synthesis, kinetic investigations have been performed on related systems. rsc.org These studies can reveal the rate-determining step of the reaction. For instance, in many acid-catalyzed reactions, the protonation step can be fast, while the subsequent rearrangement or elimination step may be slower and thus rate-limiting. A kinetic study on the synthesis of 7-ethyltryptophol via the Fischer indole synthesis highlighted the complexity and the formation of several byproducts, which can complicate kinetic analysis. researchgate.net
In palladium-catalyzed reactions, kinetic analysis can help to determine whether oxidative addition, reductive elimination, or another step in the catalytic cycle is rate-determining. For example, a study on a nickel-catalyzed hydroarylation of N-vinylindoles used linear free energy relationships (LFERs) to probe the enantiodetermining step, finding that oxidative addition was most likely the key step. nih.gov Similar studies for the synthesis of this compound would provide crucial information for optimizing reaction conditions like catalyst loading and temperature.
Table 1: Factors Influencing Reaction Rates in Indole Synthesis
| Factor | Influence on Fischer Indole Synthesis | Influence on Palladium-Catalyzed Synthesis |
| Catalyst Acidity | Stronger acids can accelerate the reaction but may also lead to side products. organic-chemistry.org | Ligand electronics on the metal center are critical; electron-donating ligands can speed up oxidative addition, while bulky ligands can promote reductive elimination. |
| Substituent Effects | Electron-donating groups on the arylhydrazine generally accelerate the mdpi.commdpi.com-sigmatropic rearrangement. youtube.com | Electron-withdrawing groups on the aryl halide can facilitate oxidative addition. |
| Temperature | Higher temperatures are often required but can lead to decomposition. organic-chemistry.org | Reactions are often run at elevated temperatures to drive the catalytic cycle, but side reactions can occur. |
Identification of Reactive Intermediates and Transition States
The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In many complex organic reactions, these intermediates are transient and cannot be isolated.
Reactive Intermediates:
In the Fischer indole synthesis , the key intermediates are the phenylhydrazone and the subsequent enehydrazine. numberanalytics.com Following the mdpi.commdpi.com-sigmatropic rearrangement, a di-imine intermediate is formed which then rearomatizes.
In palladium-catalyzed cyclizations , the primary intermediates are organopalladium species, such as the Aryl-Pd(II)-halide complex formed after oxidative addition and the subsequent cyclized alkyl/vinyl-Pd(II) species. mdpi.com
In reactions involving the functionalization of the indole ring, alkylideneindolenine intermediates can be formed. These are highly reactive species that can be generated from 3-substituted indoles and react with various nucleophiles. nih.govresearchgate.net
Transition States:
The transition state is the highest energy point along the reaction coordinate between reactants and intermediates. Its structure cannot be observed directly but can be inferred from kinetic data and, more powerfully, modeled using computational chemistry.
The key transition state in the Fischer indole synthesis is the boat-like conformation of the six-membered ring undergoing the mdpi.commdpi.com-sigmatropic rearrangement. numberanalytics.com
In palladium-catalyzed reactions, the structures of transition states for oxidative addition, migratory insertion, and reductive elimination are of great interest for understanding reactivity and selectivity.
Role of Solvents and Additives in Reaction Mechanisms
Solvents and additives can play a crucial, and sometimes decisive, role in a chemical reaction by stabilizing intermediates or transition states, or by participating directly in the reaction mechanism.
Solvent Effects:
The choice of solvent can significantly impact the yield and selectivity of indole syntheses.
In palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are often used. Studies have shown that for certain palladium-catalyzed indole syntheses, DMF gives high reactivity and yields. mdpi.com In other cases, a mixture of solvents, such as acetonitrile and DMF, can provide better results than either solvent alone. mdpi.com
For the Fischer indole synthesis, protic acids themselves can sometimes serve as the solvent, or co-solvents like alcohols or acetic acid are used.
Role of Additives:
Additives such as bases, ligands, and salts can dramatically alter the course of a reaction.
Bases: In many cross-coupling reactions, a base is required to neutralize the acid generated during the reaction or to facilitate the regeneration of the catalyst.
Ligands: In transition-metal catalysis, ligands (e.g., phosphines) are fundamental. They modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's stability, activity, and selectivity. For example, the use of dppe (1,2-bis(diphenylphosphino)ethane) as a ligand has been reported in the synthesis of 2-aryl indoles. mdpi.com
Salts: Additives like CuI are often used as co-catalysts in Sonogashira couplings, which can be a step in a tandem indole synthesis. nih.gov Other salts can act as halide scavengers or influence the aggregation state of the catalyst.
Computational Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.org DFT calculations can be used to:
Determine the geometries and energies of reactants, intermediates, transition states, and products.
Map out the entire potential energy surface of a reaction, providing a detailed reaction profile.
Predict reaction outcomes, selectivities (regio-, chemo-, and stereo-), and the effect of catalysts and substituents.
For instance, DFT studies on palladium-catalyzed reactions have been used to investigate the mechanism of C-Si bond cleavage in the synthesis of related silicon-containing heterocycles. rsc.org Similar computational studies could be applied to potential syntheses of this compound to compare different plausible pathways, such as a Heck-type cyclization versus a C-H activation route. Computational studies on indolynes (aryne derivatives of indole) have successfully explained the origins of regioselectivity in nucleophilic addition reactions by analyzing the distortion energies of the intermediates. nih.gov Such an approach for this compound would provide deep mechanistic understanding, guiding future synthetic efforts.
Table 2: Application of Computational Methods in Mechanistic Studies
| Computational Method | Information Gained | Relevance to this compound |
| DFT Geometry Optimization | Provides stable 3D structures of intermediates and transition states. | Predicts the structure of key intermediates like palladacycles or the enehydrazine in a Fischer synthesis. |
| Transition State Search | Locates the highest energy point on the reaction pathway and calculates the activation energy (barrier). | Allows for the comparison of activation barriers for different potential reaction pathways, identifying the most likely mechanism. |
| Reaction Coordinate Mapping | Traces the lowest energy path from reactants to products. | Provides a visual and energetic map of the entire reaction, such as a full catalytic cycle. |
| NBO/AIM Analysis | Analyzes charge distribution and bonding in intermediates and transition states. | Helps to understand electronic effects, such as why a particular position on the indole ring is more reactive. |
By combining these experimental and computational approaches, a comprehensive picture of the reaction mechanisms involving this compound can be constructed, paving the way for more efficient and selective syntheses of this and related compounds.
Future Research Directions and Emerging Trends in Indole Carbonitrile Chemistry
Development of Sustainable and Efficient Synthetic Methods
The chemical industry is increasingly embracing the principles of green chemistry, and the synthesis of indole (B1671886) derivatives is no exception. tandfonline.comresearchgate.net Future research is intensely focused on developing more sustainable and efficient methods for the preparation of compounds like 1-Ethyl-1H-indole-5-carbonitrile.
One of the most promising trends is the adoption of microwave-assisted organic synthesis (MAOS) . tandfonline.comtandfonline.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity, all while minimizing energy consumption and the use of hazardous solvents. tandfonline.com For instance, multicomponent reactions for the synthesis of complex indole derivatives, including those with carbonitrile functionalities, have been successfully carried out under microwave irradiation, showcasing the potential of this technology for greener production. tandfonline.com
Another area gaining traction is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. rsc.orgunica.it The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to a mechanochemical protocol, demonstrating the feasibility of this eco-friendly approach for creating the core indole scaffold. rsc.orgunica.it Future work will likely focus on expanding the scope of mechanochemical methods to encompass the synthesis of a wider variety of substituted indoles, including N-alkylated carbonitriles.
The development of novel catalytic systems is also a key aspect of sustainable synthesis. Researchers are exploring the use of earth-abundant and less toxic metal catalysts, as well as organocatalysts, to replace traditional heavy metal catalysts. researchgate.net Furthermore, the use of water as a green solvent in indole synthesis is an area of active investigation, promising to significantly reduce the environmental footprint of these chemical transformations. researchgate.net
| Synthetic Method | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced energy consumption. tandfonline.com | Potential for faster and more efficient synthesis of the N-ethylated indole core and introduction of the nitrile group. |
| Mechanochemistry | Solvent-free or minimal solvent use, reduced waste. rsc.orgunica.it | A greener alternative for the construction of the indole ring system. |
| Novel Catalysis | Use of less toxic and more abundant catalysts, improved selectivity. researchgate.net | Development of catalysts for the direct and selective ethylation and cyanation of the indole ring. |
| Aqueous Media Synthesis | Environmentally benign solvent, improved safety. researchgate.net | Reducing the environmental impact of the overall synthetic route. |
Exploration of Novel Reactivity and Catalysis
Beyond improving synthetic efficiency, a major thrust of current research is to uncover novel reactivity patterns and catalytic transformations for indole carbonitriles. This exploration opens doors to the creation of previously inaccessible molecular structures with unique properties.
A significant emerging trend is the use of photoredox catalysis . rsc.org This strategy utilizes visible light to initiate chemical reactions under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.orgthieme.de For instance, photoredox gold catalysis has been employed for the functionalization of indoles. acs.orgnih.gov The application of such methods to this compound could lead to novel C-H functionalization reactions at various positions of the indole ring, allowing for the introduction of new substituents and the construction of more complex molecules. The development of photoredox-mediated Fischer indole synthesis also presents a milder alternative to classical conditions. thieme.de
Transition-metal-catalyzed C-H functionalization is another area of intense investigation. chim.itacs.org This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. chim.it While the C2 and C3 positions of the indole ring are typically more reactive, recent strategies have focused on the more challenging functionalization of the benzene (B151609) core (C4-C7 positions). acs.orgnih.govkcl.ac.uk For a compound like this compound, the development of site-selective C-H functionalization methods would be highly valuable for creating a diverse range of derivatives. For example, palladium-catalyzed cross-coupling reactions have been extensively used to functionalize indole cores. nih.gov Specifically, the reactivity of 3-iodo-indole-2-carbonitriles in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions has been demonstrated, providing access to a variety of substituted indole-2-carbonitriles. researchgate.netnih.govmdpi.com
Furthermore, the exploration of novel catalytic cycles is leading to unprecedented transformations. For example, rhodium-catalyzed oxidative annulation reactions have been developed to construct polycyclic indole derivatives. acs.org The application of such innovative catalytic systems to this compound could yield novel fused heterocyclic systems with potentially interesting biological or material properties.
| Catalytic Strategy | Key Features | Potential Application to this compound |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. rsc.orgacs.org | C-H functionalization, synthesis of complex indole alkaloids. nih.govacs.org |
| C-H Functionalization | Direct modification of the indole scaffold, atom economy. chim.itacs.org | Site-selective introduction of various functional groups at C2, C3, C4, C6, and C7. acs.org |
| Cross-Coupling Reactions | Formation of new C-C and C-heteroatom bonds. researchgate.netnih.gov | Synthesis of biaryl and other coupled indole carbonitrile structures. nih.gov |
| Novel Annulation Reactions | Construction of polycyclic indole systems. acs.org | Access to novel fused heterocyclic compounds with the indole carbonitrile core. |
Advanced Characterization and Computational Techniques
The development of sophisticated analytical and computational tools is playing a pivotal role in advancing our understanding of indole carbonitrile chemistry. These techniques provide unprecedented insights into the structure, properties, and reactivity of these molecules.
Advanced spectroscopic and spectrometric methods are indispensable for the unambiguous characterization of novel indole derivatives. nih.govnih.gov Techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are routinely used to elucidate the complex structures of newly synthesized compounds. nih.govnih.gov X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state. nih.gov
In parallel, computational chemistry , particularly Density Functional Theory (DFT) , has emerged as a powerful predictive tool. tandfonline.comniscpr.res.inniscpr.res.in DFT calculations are employed to:
Predict molecular geometries and electronic properties: This information helps in understanding the fundamental characteristics of molecules like this compound. niscpr.res.inresearchgate.net
Elucidate reaction mechanisms: Computational studies can map out the energy profiles of reaction pathways, providing insights into the feasibility and selectivity of different transformations. nih.gov
Interpret spectroscopic data: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can aid in the assignment of experimental spectra. researchgate.net
Rationalize reactivity and regioselectivity: For instance, DFT calculations have been used to understand the regioselectivity of nucleophilic additions to indolynes and the reactivity patterns of nitrosoalkenes with indoles. nih.gov
The synergy between advanced experimental characterization and high-level computational studies is expected to accelerate the discovery and development of new indole carbonitrile-based compounds with tailored properties.
| Technique | Application in Indole Carbonitrile Chemistry |
| 2D NMR Spectroscopy | Elucidation of complex molecular structures and connectivity. nih.gov |
| High-Resolution Mass Spectrometry | Accurate determination of molecular formulas. nih.gov |
| X-ray Crystallography | Definitive determination of three-dimensional molecular structure. nih.gov |
| Density Functional Theory (DFT) | Prediction of molecular properties, elucidation of reaction mechanisms, and interpretation of spectroscopic data. tandfonline.comniscpr.res.inniscpr.res.in |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Ethyl-1H-indole-5-carbonitrile and its intermediates in laboratory settings?
- Methodological Answer :
- Always wear protective gear (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Use filter-tipped pipettes to minimize cross-contamination .
- For intermediates like 1H-Indole-5-carbonyl chloride, conduct reactions in a glovebox if toxic vapors are generated. Dispose of waste via certified hazardous waste services to comply with environmental regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ethyl group and nitrile functionality. For example, the nitrile carbon typically appears at ~110-120 ppm in -NMR .
- FT-IR : A sharp peak near 2220 cm confirms the C≡N stretching vibration. Compare with analogs like 7-methyl-1H-indole-5-carbonitrile (CAS 178396-18-4) for reference .
Q. What synthetic precursors are commonly used to prepare this compound?
- Methodological Answer :
- Start with indole-5-carboxylic acid derivatives (e.g., ethyl indole-5-carboxylate) for functional group interconversion. Catalytic hydrogenation or alkylation can introduce the ethyl group .
- Key intermediates (see Table 1):
| Precursor | CAS Number | Application |
|---|---|---|
| Indole-5-carboxylic acid | 1670-81-1 | Nitrile synthesis via dehydration |
| 5-Cyanoindole | 771-50-6 | Direct alkylation at N1 position |
- Source: Kanto Reagents catalog .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. For example, SHELXTL was critical in resolving torsional angles in analogs like 8-bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile .
- Validate hydrogen bonding networks and π-π stacking interactions to confirm substituent effects on molecular packing .
Q. How should researchers address contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer :
- Apply iterative refinement: Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Cross-validate with mass spectrometry (HRMS) to rule out impurities, as seen in studies on 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step 1 : Optimize alkylation using NaH or KCO as a base in DMF at 60°C to minimize byproducts.
- Step 2 : Employ Pd-catalyzed cyanation for regioselective nitrile introduction, as demonstrated in analogs like 5-(hydroxymethyl)furan-2-carbonitrile .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?
- Methodological Answer :
- Introduce substituents at the indole C3 or C7 positions to modulate electronic effects. For example, 7-methyl substitution (CAS 178396-18-4) enhances metabolic stability .
- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays, as seen in bisindolylmaleimide derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental solubility profiles?
- Methodological Answer :
- Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental deviations may arise from polymorphic forms; characterize via PXRD .
- For polar solvents (e.g., DMSO), assess aggregation effects using dynamic light scattering (DLS) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
